
5-Propoxy-1,3,4-thiadiazol-2(3H)-one
Description
Nomenclature and Structural Characterization of 5-Propoxy-1,3,4-thiadiazol-2(3H)-one
Systematic IUPAC Nomenclature and Alternative Naming Conventions
The systematic IUPAC name for this compound, 5-propoxy-3H-1,3,4-thiadiazol-2-one , is derived from its heterocyclic core and substituents. The parent structure is a 1,3,4-thiadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one sulfur atom. The numbering of the ring positions follows IUPAC guidelines, with the sulfur atom at position 1, nitrogen atoms at positions 3 and 4, and the ketone group (=O) at position 2. The propoxy group (-OCH2CH2CH3) is attached to position 5 of the ring.
Alternative naming conventions include functional class nomenclature, where the compound may be referred to as This compound , emphasizing the lactam form of the ketone group. Non-systematic names, such as 3H-1,3,4-thiadiazole-2-one, 5-propoxy- , are also used in older literature and chemical databases.
Nomenclature Type | Name |
---|---|
IUPAC Systematic | 5-propoxy-3H-1,3,4-thiadiazol-2-one |
Functional Class | This compound |
CAS Registry | 37158-82-0 |
The molecular formula C5H8N2O2S reflects the compound’s composition, with a molecular weight of 160.20 g/mol .
Molecular Geometry and Conformational Analysis
The 1,3,4-thiadiazole ring adopts a planar geometry due to aromatic delocalization of π-electrons across the N-N-S-C-O framework. Density functional theory (DFT) calculations on analogous thiadiazole derivatives suggest bond lengths of approximately 1.65 Å for the C=O group and 1.74 Å for the C-S bond. The propoxy substituent introduces conformational flexibility, with the oxygen atom adopting a gauche or anti orientation relative to the thiadiazole ring.
Key geometric parameters include:
Spectroscopic Characterization Techniques (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR data for related thiadiazole derivatives reveal distinct signals for the propoxy group:
- CH3 protons : δ 1.0–1.2 ppm (triplet, J = 7.5 Hz).
- OCH2 protons : δ 3.4–3.6 ppm (multiplet).
- Thiadiazole ring protons : Deshielded aromatic protons appear at δ 7.5–8.5 ppm in analogous compounds.
13C NMR peaks include:
- C=O : δ 165–170 ppm.
- Thiadiazole carbons : δ 150–160 ppm (C5), δ 125–135 ppm (C2).
- Propoxy carbons : δ 70–75 ppm (OCH2), δ 22–25 ppm (CH3).
Infrared (IR) Spectroscopy
Key IR absorptions:
- C=O stretch : 1680–1720 cm⁻¹.
- C-O-C (propoxy) : 1100–1250 cm⁻¹.
- Thiadiazole ring vibrations : 1550–1600 cm⁻¹ (C=N), 650–750 cm⁻¹ (C-S).
Mass Spectrometry (MS)
The molecular ion peak [M]⁺ at m/z 160.20 confirms the molecular weight. Fragmentation patterns include:
X-ray Crystallographic Studies and Solid-State Arrangement
While X-ray crystallographic data for this compound remain unreported, studies on analogous compounds provide insights. For example, 5-phenyl-1,3,4-thiadiazol-2-amine (a structural analog) crystallizes in the P21/c space group with a monoclinic unit cell (a = 7.21 Å, b = 10.45 Å, c = 12.73 Å). The thiadiazole ring is nearly planar, with intermolecular hydrogen bonds stabilizing the crystal lattice.
In the solid state, the propoxy group likely participates in van der Waals interactions, while the ketone oxygen may form weak C-H···O hydrogen bonds with adjacent molecules.
Properties
Molecular Formula |
C5H8N2O2S |
---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
5-propoxy-3H-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C5H8N2O2S/c1-2-3-9-5-7-6-4(8)10-5/h2-3H2,1H3,(H,6,8) |
InChI Key |
PUNAHNMOIHUWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NNC(=O)S1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Propoxy-substituted hydrazide or acylhydrazine derivative : This provides the propoxy group at the 5-position.
- Sulfurizing agent : Typically phosphorus pentasulfide (P2S5), Lawesson’s reagent, or propylphosphonic anhydride (T3P).
- Dehydrating agents : Phosphorus oxychloride (POCl3) or equivalent reagents to facilitate ring closure.
Reaction Conditions
- The propoxy-substituted hydrazide is reacted with the sulfurizing agent under reflux conditions in an appropriate solvent (e.g., ethanol, methanol, or anhydrous conditions).
- Cyclization occurs via intramolecular nucleophilic attack forming the thiadiazole ring.
- The reaction mixture is often stirred for several hours (typically 4–8 hours) at elevated temperature (60–120 °C).
- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Example Synthetic Scheme (Adapted)
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | Propoxy-substituted acylhydrazide + P2S5 | Formation of intermediate thiosemicarbazide |
2 | Heating under reflux (80–100 °C) in ethanol | Cyclization to this compound |
3 | Cooling and purification | Isolation of pure product |
This approach is consistent with the use of P2S5 or Lawesson's reagent in the presence of propylphosphonic anhydride (T3P) for one-pot synthesis of 1,3,4-thiadiazole derivatives, which has been reported to yield high purity and good yields.
Analytical Data and Characterization
The synthesized this compound is characterized by:
- Infrared (IR) spectroscopy : Characteristic bands for the thiadiazole ring and the propoxy group; absence of carbonyl (C=O) bands confirms ring closure.
- Nuclear Magnetic Resonance (NMR) spectroscopy : Signals corresponding to the propoxy group (triplet and multiplet for CH3 and CH2), and ring protons; a singlet around δ ~12 ppm for NH in some derivatives.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight 160.20 g/mol.
- Elemental analysis : Confirming molecular formula C5H8N2O2S.
Comparative Table of Preparation Methods for 1,3,4-Thiadiazole Derivatives
Method | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Cyclization of thiosemicarbazides | POCl3, P2S5, Lawesson's reagent, T3P | High yield, broad functional group tolerance, one-pot synthesis possible | Use of toxic reagents, harsh conditions |
Oxidative cyclization of thiosemicarbazones | Ferric chloride oxidation | Mild conditions, selective | Limited substrate scope |
Ring closure of acylhydrazides with CS2 and POCl3 | Alkaline solution followed by cyclization | High yield, simple procedure | Requires careful control of conditions |
Hydrazonoyl halide derivatives with hydrazine carbodithioate | Room temperature condensation | Mild conditions, good purity | Multi-step precursor synthesis |
Research Findings and Optimization Notes
- The use of propylphosphonic anhydride (T3P) as a coupling reagent has been shown to improve yields and purity in one-pot syntheses of thiadiazoles, including those with alkoxy substituents like propoxy.
- Molecular docking studies indicate that the propoxy substitution at the 5-position enhances biological activity, which underscores the importance of efficient synthetic access to this compound.
- Optimization of reaction temperature, time, and catalyst/base (e.g., triethylamine) can improve cyclization efficiency and product yield.
- Alternative greener solvents and milder reagents are being explored to reduce environmental impact and improve safety in thiadiazole synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Propoxy-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The propoxy group or other substituents on the thiadiazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 1,3,4-thiadiazole, including 5-propoxy-1,3,4-thiadiazol-2(3H)-one, exhibit significant anticancer properties. A study synthesized various thiadiazole derivatives and tested their cytotoxic effects against different human tumor cell lines. The results demonstrated that certain derivatives showed potent activity with IC50 values indicating effective inhibition of cancer cell proliferation .
Protoporphyrinogen Oxidase Inhibition
Another significant application is the inhibition of protoporphyrinogen oxidase (PPO), an enzyme critical in heme biosynthesis. A series of 1,3,4-thiadiazole derivatives were designed and synthesized, showing promising inhibitory activity against human PPO. One compound exhibited a Ki value of 40 nM, highlighting its potential as a therapeutic agent in diseases related to heme metabolism .
Neuroprotective Effects
The neuroprotective properties of thiadiazole derivatives have also been explored. For instance, certain compounds demonstrated efficacy in animal models for epilepsy, showcasing protection against seizures without significant toxicity . This opens avenues for developing new treatments for neurological disorders.
Agricultural Applications
Stress Resistance in Plants
this compound has been investigated for its role as an anti-stress agent in agricultural settings. Thiadiazole derivatives have been shown to enhance plant resilience against abiotic stressors such as drought and salinity. They function by modulating stress-induced senescence in plant cells and improving overall crop yield .
Growth Promotion
In addition to stress resistance, these compounds can promote growth in various crops. Studies indicate that thiadiazole derivatives can enhance photosynthetic efficiency and nutrient uptake in plants like wheat and rice . This dual functionality makes them valuable in sustainable agriculture practices.
Material Science Applications
Antimicrobial Properties
The antimicrobial activity of this compound has been documented in several studies. Its effectiveness against various bacterial and fungal strains suggests potential applications in developing new antimicrobial agents or coatings for medical devices and agricultural products .
Case Studies
Mechanism of Action
The mechanism of action of 5-Propoxy-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects can be attributed to its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial or fungal metabolism.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The substituent at the 5-position of the 1,3,4-thiadiazole ring significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Hydrogen Bonding: Amino and hydroxyethoxy substituents () enable stronger hydrogen-bonding interactions, critical for crystal packing and target binding in biological systems .
- Heteroatom Effects : Replacing sulfur (thiadiazole) with oxygen (oxadiazole, ) reduces electron-withdrawing effects, altering reactivity and stability .
Antitumor Potential
1,3,4-Thiadiazole derivatives exhibit notable antitumor activity. For example:
- Compound 9b (1,3,4-thiadiazole derivative) showed an IC₅₀ of 2.94 µM against HepG2 hepatocellular carcinoma .
- Thiazole derivative 12a demonstrated dual activity (IC₅₀ = 1.19 µM for HepG2; 3.4 µM for MCF-7) .
While data for 5-propoxy derivatives are absent, the propoxy group’s bulk may sterically hinder interactions with cellular targets compared to smaller substituents.
Agricultural and Metabolic Roles
- 5-Methoxy-1,3,4-thiadiazol-2(3H)-one is a herbicide intermediate (), suggesting that 5-propoxy analogs could have similar agrochemical applications with modified persistence due to increased hydrophobicity.
- MSO () participates in methazolamide metabolism, forming a futile cycle with glutathione. Propoxy derivatives may exhibit distinct metabolic pathways due to altered steric and electronic profiles.
Physical Properties and Crystal Structure
- Crystal Packing: The 5-amino derivative () forms planar molecules stabilized by N–H⋯N and N–H⋯O hydrogen bonds, creating 2D layers. Propoxy’s nonpolar chain may disrupt such interactions, leading to less ordered crystalline phases.
- Thermal Stability : Methoxy derivatives () exhibit robust stability as intermediates, whereas bulkier alkoxy groups (e.g., propoxy) might lower melting points due to reduced packing efficiency.
Environmental Fate
- Degradation : Methoxy-substituted degradates (e.g., GS-12956 in ) are identified in environmental studies. Propoxy derivatives, with longer alkyl chains, may persist longer in soil or water due to reduced solubility and slower microbial degradation.
Biological Activity
5-Propoxy-1,3,4-thiadiazol-2(3H)-one is a derivative of the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Overview of 1,3,4-Thiadiazole Derivatives
Thiadiazoles are a prominent class of heterocyclic compounds known for their extensive pharmacological properties. The 1,3,4-thiadiazole scaffold is particularly noted for its antimicrobial , anticancer , anti-inflammatory , and antioxidant activities. The biological efficacy of these compounds is attributed to the presence of the =N-C-S moiety and their strong aromaticity, which contribute to low toxicity and high stability in vivo .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thiosemicarbazide with propyl isocyanate under controlled conditions. This process yields a compound that can be further modified to enhance its biological activity. The synthetic route often includes steps such as cyclization and purification via crystallization or chromatography.
Antimicrobial Activity
Research indicates that this compound exhibits moderate antibacterial and antifungal properties. A comparative study showed that while it is less potent than standard antibiotics like chloramphenicol, it still demonstrates significant activity against various pathogens .
Microbial Strain | Inhibition Zone (mm) | Standard Control (mm) |
---|---|---|
E. coli | 12 | 20 |
S. aureus | 15 | 25 |
C. albicans | 10 | 18 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. A notable study reported that this compound exhibited significant cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cells with IC50 values indicating effective growth inhibition .
Cell Line | IC50 (µM) |
---|---|
HepG2 | 12.6 |
MCF-7 | 9.8 |
HL-60 | 15.0 |
Anti-inflammatory Activity
In vivo studies have demonstrated that derivatives of thiadiazole can significantly reduce inflammation in models of acute and chronic inflammation. The compound was tested using carrageenan-induced paw edema in rats, showing a decrease in edema comparable to established anti-inflammatory agents .
Case Studies
- Anticancer Efficacy : In a study focusing on the effects of various thiadiazole derivatives on hepatocellular carcinoma cells, it was found that compounds similar to this compound significantly inhibited cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Screening : A comprehensive evaluation of several thiadiazole derivatives revealed that while some exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria, the specific activity of this compound was moderate but promising for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.